Cas no 1242240-89-6 (4-(4-(Methylthio)phenoxy)-6-chloropyrimidine)

4-(4-(Methylthio)phenoxy)-6-chloropyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine
-
- インチ: 1S/C11H9ClN2OS/c1-16-9-4-2-8(3-5-9)15-11-6-10(12)13-7-14-11/h2-7H,1H3
- InChIKey: CBKOCWZPJOLIKH-UHFFFAOYSA-N
- SMILES: C1=NC(OC2=CC=C(SC)C=C2)=CC(Cl)=N1
4-(4-(Methylthio)phenoxy)-6-chloropyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR322962-250mg |
4-(4-(Methylthio)phenoxy)-6-chloropyrimidine |
1242240-89-6 | 250mg |
£353.00 | 2024-05-26 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00818224-1g |
4-(4-(MEthylthio)phenoxy)-6-chloropyrimidine |
1242240-89-6 | 95% | 1g |
¥5495.0 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596802-1g |
4-Chloro-6-(4-(methylthio)phenoxy)pyrimidine |
1242240-89-6 | 98% | 1g |
¥7692.00 | 2024-08-09 |
4-(4-(Methylthio)phenoxy)-6-chloropyrimidine 関連文献
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
4-(4-(Methylthio)phenoxy)-6-chloropyrimidineに関する追加情報
Introduction to 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine (CAS No. 1242240-89-6)
4-(4-(Methylthio)phenoxy)-6-chloropyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1242240-89-6, is a significant compound in the realm of pharmaceutical and agrochemical research. This pyrimidine derivative has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound features a chloropyrimidine core linked to a phenoxy group substituted with a methylthio moiety, which contributes to its unique reactivity and interaction profiles.
The structural motif of 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine makes it a valuable scaffold for designing novel bioactive molecules. The presence of both electron-withdrawing (chlorine) and electron-donating (methylthio) groups allows for fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These attributes are crucial for optimizing drug-like characteristics, ensuring that the compound can traverse biological membranes efficiently while minimizing off-target effects.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways relevant to human health. Pyrimidine derivatives, in particular, have emerged as privileged structures due to their broad spectrum of biological activities. Among these, 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine has been explored for its potential role in modulating kinases and other enzymes involved in cancer progression and inflammatory diseases.
One of the most compelling aspects of 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine is its utility as a building block in drug discovery campaigns. Researchers have leveraged its scaffold to develop analogs with enhanced potency and selectivity. For instance, modifications at the chlorine or methylthio positions can significantly alter the compound's binding affinity to specific protein targets. This flexibility underscores the importance of 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine in medicinal chemistry libraries.
The synthesis of 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine typically involves multi-step organic reactions, starting from readily available precursors. The process often requires careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These methodologies highlight the compound's synthetic accessibility despite its intricate architecture.
Recent studies have highlighted the pharmacological potential of 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine and its derivatives. In vitro assays have demonstrated that certain analogs exhibit inhibitory activity against enzymes like Janus kinases (JAKs), which are implicated in autoimmune disorders. Additionally, structural analogs have shown promise in preclinical models of cancer by interfering with signaling pathways that drive tumor growth. These findings underscore the therapeutic relevance of this class of compounds.
The agrochemical sector has also explored 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine as a precursor for developing novel pesticides. Its structural features make it a suitable candidate for designing herbicides or fungicides with improved efficacy and environmental safety. By incorporating bioisosteric replacements or functional group modifications, researchers aim to enhance the compound's bioactivity while minimizing ecological impact.
Computational chemistry has played a pivotal role in understanding the behavior of 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine at both molecular and computational levels. Molecular docking studies have provided insights into how this compound interacts with biological targets, guiding the design of more potent derivatives. Furthermore, quantum mechanical calculations have been used to predict its metabolic stability and potential degradation pathways, aiding in optimizing its pharmacokinetic profile.
The future prospects for 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine are promising, with ongoing research aimed at expanding its applications across multiple domains. Innovations in synthetic methodologies may further streamline its production, making it more accessible for industrial use. Additionally, collaborations between academia and industry could accelerate the translation of laboratory findings into clinical or commercial products.
In conclusion, 4-(4-(Methylthio)phenoxy)-6-chloropyrimidine (CAS No. 1242240-89-6) stands out as a versatile and multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structural features and broad biological activity make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this molecule, 1242240-89-6 will undoubtedly remain a cornerstone in synthetic and medicinal chemistry endeavors.
1242240-89-6 (4-(4-(Methylthio)phenoxy)-6-chloropyrimidine) Related Products
- 1795086-74-6(2H-Pyran-2-one, 6-methyl-4-[[1-[[6-(trifluoromethyl)-3-pyridinyl]carbonyl]-3-azetidinyl]oxy]-)
- 2305255-40-5(4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride)
- 2171516-68-8(4-tert-butyl(prop-2-en-1-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 108032-13-9(Butanedioic acid,1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester)
- 2172143-13-2((4,4-dimethylcyclohexyl)methanesulfonyl fluoride)
- 172848-60-1(Ethyl 4-(2-Nitrophenyl)Thiazole-2-Carboxylate)
- 2060027-93-0(tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate)
- 1806168-76-2(Methyl 2-(aminomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-acetate)
- 1353995-68-2((S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide)




